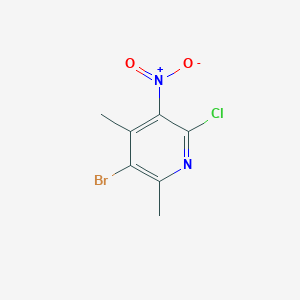
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Descripción general
Descripción
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is a derivative of the 1,2,3-triazole class, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in organic synthesis and potential biological activities. The specific compound of interest, 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its characteristics.
Synthesis Analysis
The synthesis of various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are structurally related to 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, can be achieved by reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature. This process is considered safe as it avoids the generation of hazardous explosive HN3 and is generally instantaneous and quantitative . Additionally, the synthesis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provides insights into the reactivity of triazole derivatives under acetylation conditions .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde can be inferred from related compounds. For instance, the crystal structures of various triazole derivatives, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been reported, showing small dihedral angles between the triazolyl ring and attached aryl rings, indicating a relatively flat structure . This information can be extrapolated to predict the molecular geometry of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde.
Chemical Reactions Analysis
The reactivity of 1,2,3-triazole derivatives in chemical reactions can be complex. For example, 4-iminomethyl-1,2,3-triazoles can undergo molecular rearrangements when heated in dimethyl sulfoxide, with the equilibrium position depending on the electronic properties of the substituents . This suggests that 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde could also exhibit interesting reactivity under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde can be deduced from similar compounds. N-Unsubstituted 1,2,4-triazole-3-carbaldehydes have been shown to dimerize in the solid state to form carbonyl-free hemiaminals, and their structure in solution has been characterized by spectroscopic methods . These findings provide a basis for understanding the behavior of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde in different states.
Aplicaciones Científicas De Investigación
-
Pharmacology
- Triazoles are nitrogenous heterocyclic compounds that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
- They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .
-
Cancer Research
-
Chemical Synthesis
- Triazoles are used as building blocks in the synthesis of more complex chemical compounds . They can be synthesized through various methods, including the Huisgen cycloaddition, a type of chemical reaction that specifically produces 1,2,3-triazoles .
- For example, one of the triazole derivatives was synthesized using 1,4-dioxane as the reaction solvent, and the product was obtained in approximately 90% yield .
-
Material Science
- Triazoles have been used in the development of various materials due to their ability to form complexes with metals and their resistance to oxidation and reduction .
- They are used in the creation of polymers, gels, and other materials with potential applications in areas such as drug delivery, tissue engineering, and environmental science .
-
Agriculture
-
Environmental Science
-
Pharmaceutical Industry
- Triazoles are used in the pharmaceutical industry due to their wide range of biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
-
Organic Synthesis
-
Environmental Remediation
-
Material Science
-
Agriculture
Propiedades
IUPAC Name |
3-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-4(3-8)2-5-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAQDMYUCHBIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611215 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | |
CAS RN |
202931-88-2 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)
![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)